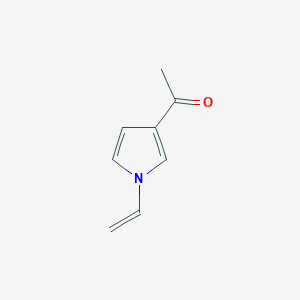
3-Acetyl-1-ethenylpyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-1-ethenylpyrrole is a heterocyclic organic compound featuring a pyrrole ring substituted with acetyl and ethenyl groups. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals. The presence of the acetyl and ethenyl groups in this compound imparts unique chemical properties and reactivity, making it a compound of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-1-ethenylpyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines to form the pyrrole ring . Another method includes the condensation of acetylacetone with ethenylamine under acidic conditions, followed by cyclization to form the desired pyrrole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as iron (III) chloride or copper complexes are often employed to facilitate the reaction and improve efficiency .
化学反応の分析
Types of Reactions: 3-Acetyl-1-ethenylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or further to an alkane.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, sulfonyl chlorides, and alkyl halides are frequently used in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized pyrrole derivatives, reduced alcohols or alkanes, and various substituted pyrroles depending on the reagents and conditions used .
科学的研究の応用
3-Acetyl-1-ethenylpyrrole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Acetyl-1-ethenylpyrrole involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
類似化合物との比較
3-Acetylpyrrole: Lacks the ethenyl group, resulting in different reactivity and applications.
1-Vinyl-2-pyrrolidinone: Contains a vinyl group but differs in the ring structure, leading to distinct chemical properties.
2-Acetylfuran: Similar in having an acetyl group but differs in the heterocyclic ring, affecting its reactivity and uses.
Uniqueness: 3-Acetyl-1-ethenylpyrrole is unique due to the combination of acetyl and ethenyl groups on the pyrrole ring, which imparts specific reactivity and potential for diverse applications in research and industry .
特性
分子式 |
C8H9NO |
|---|---|
分子量 |
135.16 g/mol |
IUPAC名 |
1-(1-ethenylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C8H9NO/c1-3-9-5-4-8(6-9)7(2)10/h3-6H,1H2,2H3 |
InChIキー |
NJLIQQMUHAKJAE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CN(C=C1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















